molecular formula C16H14N2O2 B11434486 methyl 4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylate

methyl 4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylate

Cat. No.: B11434486
M. Wt: 266.29 g/mol
InChI Key: MJUKIXDYJVJHIT-UHFFFAOYSA-N
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Description

Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate is a heterocyclic compound that features a bipyrrole core with a phenyl substituent and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate typically involves the condensation of appropriate pyrrole derivatives. One common method involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the cyclization of substituted amines with 2,4,4-trimethoxybutan-1-amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Paal-Knorr synthesis, which is known for its operational simplicity and high yields. The use of ionic liquids as solvents can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate is unique due to its bipyrrole core, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 4-phenyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)14-15(18-9-5-6-10-18)13(11-17-14)12-7-3-2-4-8-12/h2-11,17H,1H3

InChI Key

MJUKIXDYJVJHIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

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